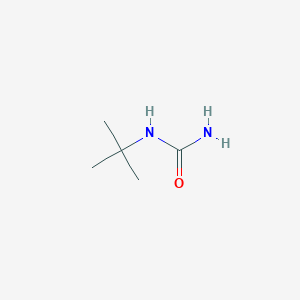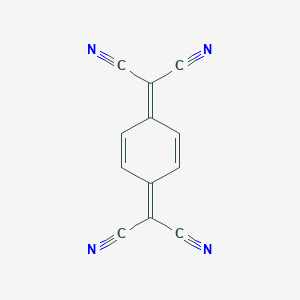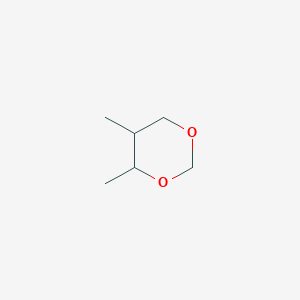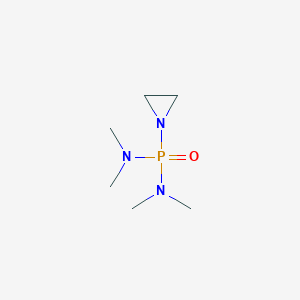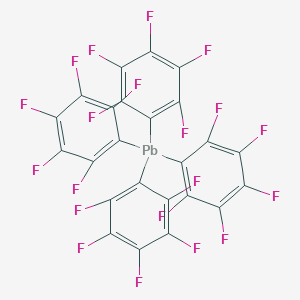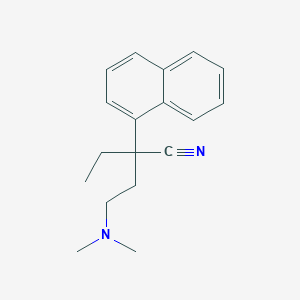
alpha-(2-(Dimethylamino)ethyl)-alpha-ethyl-1-naphthaleneacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2-(Dimethylamino)ethyl)-alpha-ethyl-1-naphthaleneacetonitrile, commonly known as DEDAN, is a chemical compound that belongs to the class of naphthalene derivatives. It is a fluorescent dye that is widely used in scientific research applications, particularly in the field of biochemistry and physiology.
Mécanisme D'action
DEDAN works by binding to specific biological molecules and emitting fluorescence upon excitation with light. The mechanism of action of DEDAN is based on the principle of fluorescence resonance energy transfer (FRET). When DEDAN is excited with light of a specific wavelength, it transfers its energy to the biological molecule to which it is bound, causing it to emit fluorescence.
Biochemical and Physiological Effects:
DEDAN has minimal biochemical and physiological effects on biological systems. It does not interfere with the normal functioning of cells and tissues, making it an ideal labeling agent for biological research studies.
Avantages Et Limitations Des Expériences En Laboratoire
DEDAN has several advantages as a fluorescent probe for biological research studies. It has high sensitivity and specificity for detecting biological molecules, and it can be easily conjugated to biomolecules such as antibodies and peptides. However, DEDAN has some limitations as well. It has a relatively short fluorescence lifetime, which limits its use in time-resolved fluorescence studies. Additionally, DEDAN can be toxic to cells at high concentrations, which can affect the accuracy of research results.
Orientations Futures
There are several future directions for the use of DEDAN in scientific research. Some of these include:
1. Development of new DEDAN derivatives: New DEDAN derivatives can be developed with improved fluorescence properties and reduced toxicity.
2. Application in drug discovery: DEDAN can be used as a screening tool for the discovery of new drugs that target specific biological molecules.
3. Use in medical diagnostics: DEDAN can be used as a diagnostic tool for the detection of diseases such as cancer and infectious diseases.
Conclusion:
In conclusion, DEDAN is a fluorescent dye that has wide applications in scientific research, particularly in the field of biochemistry and physiology. It has high sensitivity and specificity for detecting biological molecules, and it can be easily conjugated to biomolecules. However, DEDAN has some limitations, including its short fluorescence lifetime and potential toxicity at high concentrations. Future research directions for DEDAN include the development of new derivatives, application in drug discovery, and use in medical diagnostics.
Méthodes De Synthèse
DEDAN can be synthesized through the reaction of 2-(dimethylamino)ethylamine with alpha-ethyl-1-naphthaleneacetonitrile. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The yield of DEDAN depends on the purity of the starting materials and the reaction conditions.
Applications De Recherche Scientifique
DEDAN is widely used as a fluorescent probe for the detection of biological molecules such as proteins, nucleic acids, and lipids. It is also used as a labeling agent for the study of cellular structures and functions. DEDAN has been used in various research studies, including:
1. Detection of protein-protein interactions: DEDAN has been used as a fluorescent probe to detect protein-protein interactions in vitro and in vivo.
2. Labeling of cellular structures: DEDAN has been used to label cellular structures such as microtubules, actin filaments, and mitochondria.
3. Detection of nucleic acids: DEDAN has been used as a fluorescent probe to detect nucleic acids such as DNA and RNA.
Propriétés
Numéro CAS |
1224-44-8 |
|---|---|
Formule moléculaire |
C18H22N2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
4-(dimethylamino)-2-ethyl-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C18H22N2/c1-4-18(14-19,12-13-20(2)3)17-11-7-9-15-8-5-6-10-16(15)17/h5-11H,4,12-13H2,1-3H3 |
Clé InChI |
FWUWEKZHCRWEQW-UHFFFAOYSA-N |
SMILES |
CCC(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CCC(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
Synonymes |
α-[2-(Dimethylamino)ethyl]-α-ethyl-1-naphthaleneacetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




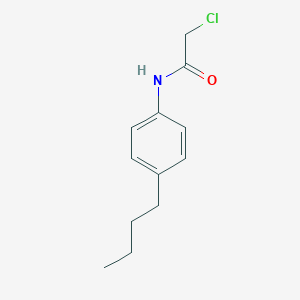

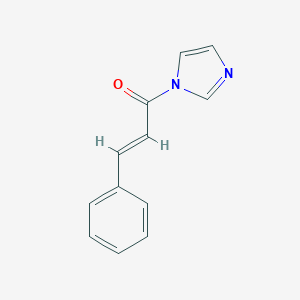
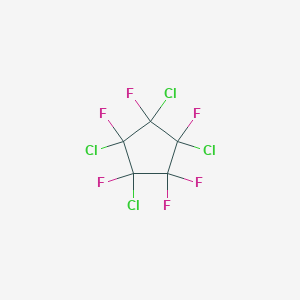
![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)
